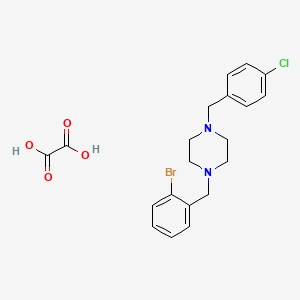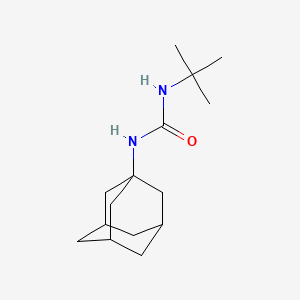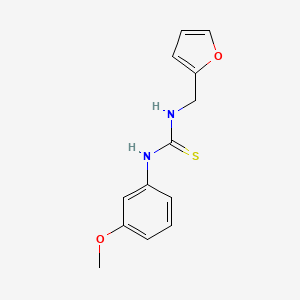![molecular formula C18H21NOS B4973319 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPWB is a benzamide derivative that belongs to the class of N-substituted benzamides. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in inflammation and cancer cell growth. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro. However, one limitation of using 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety in vivo.
未来方向
There are several future directions for research on 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide for therapeutic use. Finally, more research is needed to understand the mechanisms underlying its anti-inflammatory and anti-cancer effects.
合成方法
The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide involves the reaction of 4-methylthiobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to yield 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-12-19-18(20)16-8-6-15(7-9-16)13-21-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQOIDUZNHZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)

![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)